Ethanone, 1-[8-(phenylmethyl)-2,8-diazaspiro[4.5]dec-2-yl]-

Catalog No.
S15842165
CAS No.
M.F
C17H24N2O
M. Wt
272.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanone, 1-[8-(phenylmethyl)-2,8-diazaspiro[4.5]d...

Product Name

Ethanone, 1-[8-(phenylmethyl)-2,8-diazaspiro[4.5]dec-2-yl]-

IUPAC Name

1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C17H24N2O/c1-15(20)19-12-9-17(14-19)7-10-18(11-8-17)13-16-5-3-2-4-6-16/h2-6H,7-14H2,1H3

InChI Key

ZVNNLYYYJVVVHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(C1)CCN(CC2)CC3=CC=CC=C3

Ethanone, 1-[8-(phenylmethyl)-2,8-diazaspiro[4.5]dec-2-yl]- is a complex organic compound characterized by its unique spirocyclic structure that incorporates both nitrogen and carbon atoms. The molecular formula for this compound is C18H24N2O, indicating the presence of two nitrogen atoms in addition to the carbon and hydrogen framework. The spirocyclic nature of the compound contributes to its distinctive physical and chemical properties, making it a subject of interest in various fields of chemical research.

Typical of ketones and nitrogen-containing compounds:

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ketone functional group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The nitrogen atoms in the spirocyclic structure may participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

The synthesis of Ethanone, 1-[8-(phenylmethyl)-2,8-diazaspiro[4.5]dec-2-yl]- typically involves multi-step synthetic routes that may include:

  • Formation of the Spirocyclic Structure: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Ketone Group: This may involve Friedel-Crafts acylation or other acylation methods where acyl chlorides react with suitable amines or hydrocarbons.
  • Final Modifications: Additional steps may be required to introduce the phenylmethyl group and ensure the correct stereochemistry of the final product.

Ethanone, 1-[8-(phenylmethyl)-2,8-diazaspiro[4.5]dec-2-yl]- has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound for developing new drugs targeting specific biological pathways.
  • Chemical Research: Its reactivity profile makes it suitable for studying reaction mechanisms involving spirocyclic compounds.
  • Material Science: The compound may have applications in developing novel materials with specific mechanical or thermal properties due to its unique structural features.

Several compounds share structural similarities with Ethanone, 1-[8-(phenylmethyl)-2,8-diazaspiro[4.5]dec-2-yl]-:

Uniqueness

Ethanone, 1-[8-(phenylmethyl)-2,8-diazaspiro[4.5]dec-2-yl]- is unique due to its combination of a spirocyclic structure with both ketone and nitrogen functionalities. This distinct architecture can influence its reactivity and interactions with biological systems compared to other similar compounds, potentially leading to unique pharmacological properties and applications in medicinal chemistry.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

272.188863393 g/mol

Monoisotopic Mass

272.188863393 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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